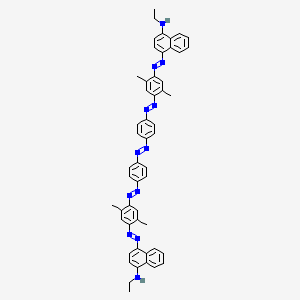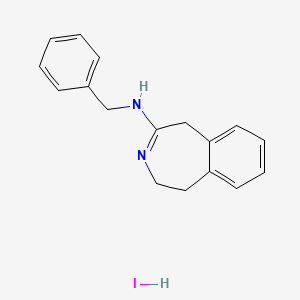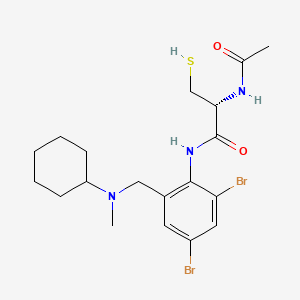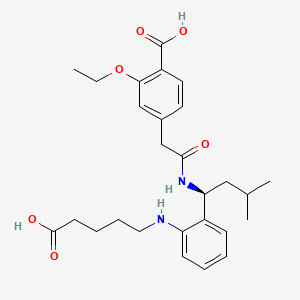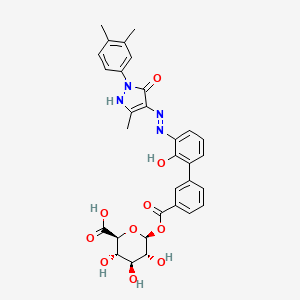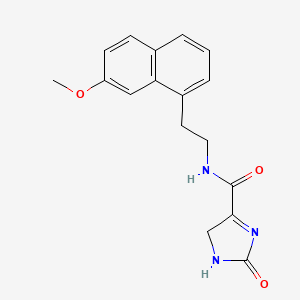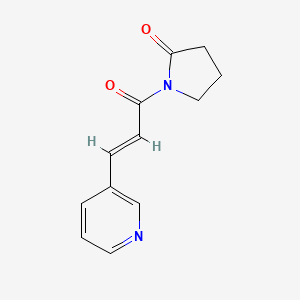
WL4Lsv2tsg
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2E)-3-(Pyridin-3-yl)prop-2-enoyl)pyrrolidin-2-one, identified by the Unique Ingredient Identifier WL4LSV2TSG, is a compound with the molecular formula C12H12N2O2 This compound is known for its unique structure, which includes a pyridine ring and a pyrrolidinone moiety
准备方法
The synthesis of 1-((2E)-3-(Pyridin-3-yl)prop-2-enoyl)pyrrolidin-2-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available starting materials. The key steps include the formation of the pyridine ring and the subsequent attachment of the pyrrolidinone moiety.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production may involve optimization of the synthetic route to scale up the process, ensuring cost-effectiveness and sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反应分析
1-((2E)-3-(Pyridin-3-yl)prop-2-enoyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and time are optimized based on the desired reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-((2E)-3-(Pyridin-3-yl)prop-2-enoyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-((2E)-3-(Pyridin-3-yl)prop-2-enoyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and context of use.
相似化合物的比较
1-((2E)-3-(Pyridin-3-yl)prop-2-enoyl)pyrrolidin-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other pyridine derivatives and pyrrolidinone-containing molecules.
Uniqueness: The unique combination of the pyridine ring and pyrrolidinone moiety in 1-((2E)-3-(Pyridin-3-yl)prop-2-enoyl)pyrrolidin-2-one gives it distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
141236-60-4 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H12N2O2/c15-11-4-2-8-14(11)12(16)6-5-10-3-1-7-13-9-10/h1,3,5-7,9H,2,4,8H2/b6-5+ |
InChI 键 |
RNHMUEINAVMXIT-AATRIKPKSA-N |
手性 SMILES |
C1CC(=O)N(C1)C(=O)/C=C/C2=CN=CC=C2 |
规范 SMILES |
C1CC(=O)N(C1)C(=O)C=CC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![14-amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid;dihydrochloride](/img/structure/B12770561.png)


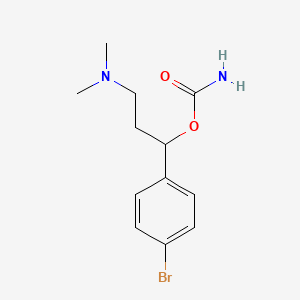
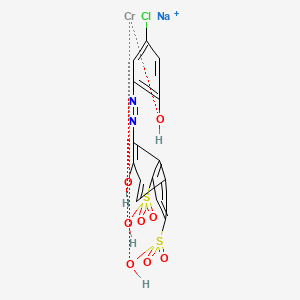
![3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide](/img/structure/B12770588.png)

